1-(4-fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide
Overview
Description
1-(4-Fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a carboxamide functional group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a suitable acylating agent to introduce the fluorophenyl group. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions, reductive amination, and microwave-assisted synthesis are commonly used. These methods ensure efficient production while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the fluorophenyl ring
Scientific Research Applications
1-(4-Fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to form covalent bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
4-Fluorophenibut: A GABA analogue with similar structural features but different pharmacological properties.
1-Boc-4-AP: An N-protected derivative used in the synthesis of fentanyl analogues.
Fluorinated Pyrazoles: Compounds with similar fluorophenyl groups but different core structures and biological activities.
Uniqueness: 1-(4-Fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide stands out due to its unique combination of a fluorophenyl group, pyrrolidine ring, and carboxamide functional group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-7-16-14(19)10-8-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMGFGLJZDYLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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